4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
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Overview
Description
4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is often carried out in solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition. Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine
Medically, this compound has potential applications as an anti-inflammatory or anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(Benzyloxy)(hydroxy)methylene]-3-oxo-1,2,3,4-tetrahydroquinolizinium
- (4E)-4-[(Benzyloxy)imino]-3,4-dihydro-2(1H)-pyrimidinone
- Butyl (4E)-4-[(benzyloxy)imino]-3-hydroxypiperidine-1-carboxylate
Uniqueness
What sets 4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE apart from similar compounds is its specific combination of functional groups and its pyrazolone core. This unique structure confers distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H24N2O3 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(4E)-4-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C26H24N2O3/c1-3-30-25-17-21(14-15-24(25)31-18-20-10-6-4-7-11-20)16-23-19(2)27-28(26(23)29)22-12-8-5-9-13-22/h4-17H,3,18H2,1-2H3/b23-16+ |
InChI Key |
PNDHOBDBALMAMP-XQNSMLJCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)OCC4=CC=CC=C4 |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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